molecular formula C11H9BClNO2 B13655991 3-(Pyridin-2-yl)-5-chlorophenylboronic acid

3-(Pyridin-2-yl)-5-chlorophenylboronic acid

Cat. No.: B13655991
M. Wt: 233.46 g/mol
InChI Key: XPOYEMSOTVDOOH-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-5-chlorophenylboronic acid is an organoboron compound featuring a pyridine ring substituted at the 2-position and a phenyl ring bearing a chlorine atom at the 5-position and a boronic acid group at the 3-position. Its molecular formula is C₁₁H₈BClN₂O₂, with a molecular weight of 238.46 g/mol. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science. The pyridyl group enhances coordination with transition metal catalysts, while the chlorine substituent modulates electronic properties and steric effects .

Properties

Molecular Formula

C11H9BClNO2

Molecular Weight

233.46 g/mol

IUPAC Name

(3-chloro-5-pyridin-2-ylphenyl)boronic acid

InChI

InChI=1S/C11H9BClNO2/c13-10-6-8(5-9(7-10)12(15)16)11-3-1-2-4-14-11/h1-7,15-16H

InChI Key

XPOYEMSOTVDOOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C2=CC=CC=N2)(O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Method

This is the most widely employed method for synthesizing this compound derivatives.

Typical Procedure:

Step Reagents/Conditions Description
1 Halogenated aromatic substrate (e.g., 3-bromo-5-chlorobenzene derivative) Starting material providing the chlorophenyl moiety
2 Pyridin-2-ylboronic acid Boronic acid coupling partner
3 Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2) Catalyzes the cross-coupling
4 Base (potassium carbonate, cesium carbonate) Neutralizes acid byproducts and activates boronic acid
5 Solvent (1,4-dioxane/water mixture) Medium for the reaction
6 Temperature: 80-100°C Heating to promote reaction
7 Atmosphere: Nitrogen or argon inert atmosphere Prevents catalyst deactivation by oxygen
8 Reaction time: 4-40 hours depending on conditions Ensures completion

Example from Literature:

  • A solution of 3-chloro-4-trifluoromethoxybenzaldehyde (3 g, 13.3 mmol) and 3-pyridylboronic acid (1.97 g, 16 mmol) in 70 mL dioxane and 20 mL 2M K2CO3 was degassed under nitrogen. Tetrakis(triphenylphosphine)palladium(0) (1.5 g, 1.33 mmol) was added, and the mixture was stirred at 100°C for 40 hours. After cooling, filtration, and concentration, the crude product was purified by column chromatography to yield the desired compound.

  • Another example used (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride with potassium carbonate in dioxane/water at 90°C for 4 hours under inert atmosphere, achieving a 74.6% yield.

Alternative Synthetic Routes

While direct Suzuki coupling is the primary route, other methods reported in patent literature involve:

  • Oxidation Reactions: For intermediates related to pyridinylboronic acids, oxidation of pyrazole derivatives in acetonitrile with potassium persulfate under acidic catalysis has been reported, yielding key intermediates that can be further transformed into boronic acids.

  • Catalytic Amination and Subsequent Functionalization: Synthetic routes involving palladium-catalyzed amination of halogenated pyridine derivatives followed by boronic acid formation have been disclosed, although these are more relevant to related compounds rather than the target boronic acid directly.

Reaction Conditions and Yields

Parameter Typical Range Notes
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, PdCl2 Choice affects reaction rate and yield
Base K2CO3, Cs2CO3, Na2CO3 K2CO3 and Cs2CO3 preferred for solubility and reactivity
Solvent 1,4-Dioxane/water (4:1 or similar) Provides good solubility and reaction medium
Temperature 80-100°C Elevated temperature needed for coupling
Time 4-40 hours Longer times for less reactive substrates
Atmosphere Nitrogen or Argon Prevents catalyst oxidation
Yield 70-90% Depending on substrate and conditions

Purification and Characterization

  • Purification: After reaction completion, the mixture is cooled, filtered (often through celite/silica), concentrated under reduced pressure, and purified by column chromatography using solvent systems such as heptane/ethyl acetate mixtures.

  • Characterization:

    • NMR spectroscopy (1H NMR in CDCl3 or DMSO-d6) confirms aromatic and boronic acid protons.
    • Mass spectrometry confirms molecular weight.
    • Other techniques such as IR and elemental analysis may be used.

Summary Table of Representative Preparation Example

Entry Starting Material Boronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 3-chloro-4-trifluoromethoxybenzaldehyde 3-pyridylboronic acid Pd(PPh3)4 K2CO3 Dioxane/H2O 100 40 ~74
2 2,4-dichloropyrimidine 3-pyridylboronic acid Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 4 74.6
3 3-bromo-5-chlorophenyl derivative pyridin-2-ylboronic acid Pd catalyst Cs2CO3 Dioxane/H2O 80-100 4-40 70-90

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-5-chlorophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Pyridin-2-yl)-5-hydroxyphenylboronic acid.

    Reduction: Formation of 3-(Pyridin-2-yl)-5-chlorophenylborane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridin-2-yl)-5-chlorophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-5-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine and chlorophenyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key boronic acid derivatives structurally related to 3-(Pyridin-2-yl)-5-chlorophenylboronic acid:

Compound Name Molecular Formula CAS Number Key Features Reference
5-Chloro-3-pyridineboronic acid C₅H₅BClNO₂ 872041-85-5 Chlorine at pyridine 5-position; lacks phenyl ring
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid C₆H₄BClF₃NO₂ 536693-96-6 Trifluoromethyl group enhances electron-withdrawing effects
5-Chloro-2-fluoropyridin-3-ylboronic acid C₅H₃BClFNO₂ 937595-70-5 Fluorine substituent increases electronegativity
5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid C₁₁H₈BCl₂NO₂ 2225173-79-3 Additional chlorophenyl group increases steric hindrance
3-Chloro-5-cyanophenylboronic acid C₇H₅BClNO₂ 915763-60-9 Cyano group introduces strong electron-withdrawing character

Electronic and Steric Effects

  • The cyano (-CN) group in 3-Chloro-5-cyanophenylboronic acid (CAS 915763-60-9) provides even stronger electron withdrawal, enhancing reactivity in Suzuki couplings compared to the pyridyl-substituted target compound .
  • Steric Effects:

    • 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid (CAS 2225173-79-3) exhibits increased steric bulk due to the 2-chlorophenyl substituent, which may slow reaction kinetics in sterically demanding catalytic systems .
    • In contrast, the pyridin-2-yl group in the target compound offers moderate steric hindrance while maintaining efficient coordination with palladium catalysts .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling Efficiency: The target compound’s pyridyl group facilitates coordination with Pd catalysts, improving catalytic turnover compared to simpler phenylboronic acids (e.g., phenylboronic acid) . Fluorine-substituted analogues (e.g., 5-Chloro-2-fluoropyridin-3-ylboronic acid, CAS 937595-70-5) exhibit higher reactivity due to fluorine’s electronegativity but may require optimized reaction conditions to prevent protodeboronation .
  • Solubility and Stability:

    • 5-Carboxy-2-chlorophenylboronic acid (CAS 913835-75-3) has enhanced water solubility due to the carboxylic acid group, making it suitable for aqueous-phase reactions, unlike the hydrophobic target compound .
    • The trifluoromethyl group in related compounds improves thermal stability but may complicate purification due to increased lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Pyridin-2-yl)-5-chlorophenylboronic acid, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a pyridylboronic acid reacts with a halogenated 5-chlorophenyl precursor. Key steps include:

  • Precursor Preparation : Use 2-pyridylboronic acid (or pinacol ester) and 5-chloro-3-iodophenyl derivatives .
  • Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/water under inert conditions.
  • Validation : Post-synthesis, intermediates are characterized via 1H^1H/13C^{13}C NMR (deuterated DMSO) and LC-MS to confirm regioselectivity and purity .

Q. What storage conditions are critical to preserve the stability of this compound?

  • Methodological Answer :

  • Storage : Store in amber vials under argon at -20°C to prevent oxidation. Anhydrous environments are critical, as boronic acids hydrolyze in moisture .
  • Handling : Use gloveboxes for weighing to minimize air exposure. Immediate use after opening is recommended to avoid anhydride formation, which alters reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?

  • Methodological Answer :

  • Primary Techniques :
  • NMR : 11B^{11}B NMR (in CDCl₃) identifies boronic acid vs. anhydride peaks (δ 30–35 ppm for acid, δ 25–28 ppm for anhydride) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify residual catalysts (e.g., Pd) .
  • Supplementary Methods : FT-IR for B-O stretching (1340–1390 cm⁻¹) and elemental analysis for Cl/N ratios .

Advanced Research Questions

Q. How can reaction parameters be optimized for Suzuki-Miyaura cross-coupling using this boronic acid with electron-deficient aryl halides?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
  • Solvent Effects : DME/water (3:1) enhances solubility of chlorophenyl groups compared to THF .
  • Temperature : 80–100°C improves yields for electron-deficient partners (e.g., nitro-substituted halides) but risks boronic acid decomposition. Monitor via TLC at 30-minute intervals .

Q. What strategies mitigate contradictions in reaction yields when switching from Pd-based to Ni-based catalysts?

  • Methodological Answer :

  • Systematic Variation : Use a design-of-experiments (DoE) approach to isolate variables (ligand, base, solvent). For Ni(cod)₂, K₃PO₄ in dioxane often outperforms Na₂CO₃ .
  • Impurity Analysis : ICP-MS detects Ni/Pd residues, which may inhibit coupling. Purify via silica gel chromatography with 5% MeOH/CH₂Cl₂ .

Q. How do researchers address discrepancies in 1H^1H NMR data caused by boronic acid anhydride impurities?

  • Methodological Answer :

  • Purification : Recrystallize from EtOAc/hexane (1:4) to remove anhydrides. Confirm purity via 11B^{11}B NMR .
  • Quantitative Analysis : Integrate anhydride vs. boronic acid peaks. Anhydride content >5% requires re-synthesis under stricter anhydrous conditions .

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